molecular formula C10H8ClN3O B2965845 N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide CAS No. 180793-13-9

N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide

Cat. No.: B2965845
CAS No.: 180793-13-9
M. Wt: 221.64
InChI Key: UQLGQJKFIOJSPN-UHFFFAOYSA-N
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Description

N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide (molecular formula: C₁₀H₈ClN₃O) is a hydrazide-hydrazone derivative synthesized via condensation of 2-cyanoacetohydrazide with 4-chlorobenzaldehyde. Its structure is confirmed by IR, ¹H-NMR, and mass spectrometry . Key spectral features include:

  • IR: 3185 cm⁻¹ (N-H stretch), 2258 cm⁻¹ (C≡N), and 1673 cm⁻¹ (C=O).
  • ¹H-NMR: δ 8.16 (=CH imine proton), δ 7.48–7.99 (aromatic protons), and δ 4.21 (CH₂).
  • Mass spectrometry: m/z 221 (M⁺), with fragmentation peaks at m/z 138 (base peak) and 153 .

The compound crystallizes in ethanol with a melting point of 210–214°C and exhibits elemental composition consistent with theoretical values (C: 54.00% vs. 54.19% calcd; N: 18.65% vs. 18.96% calcd) .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLGQJKFIOJSPN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323952
Record name N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

180793-13-9
Record name N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Hydrazones are known to exhibit a wide variety of biological activities. They are usually formed by the action of hydrazine on ketones or aldehydes . The most significant reactivity of the hydrazones is their nucleophilicity. Thus, reactions like Mannich reaction, coupling reaction, and halogenations have taken place readily at such carbon .

Biological Activity

N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound range from 0.5 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.5Excellent
Escherichia coli1Good
Bacillus subtilis2Moderate
Candida albicans8Weak

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

  • Cell Lines Tested : The compound has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : IC50 values were reported at approximately 15 μM for MCF-7 and 20 μM for A549 cells, indicating significant cytotoxic effects .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed using DPPH radical scavenging assays.

  • Scavenging Activity : The compound exhibited a scavenging percentage of around 85% at a concentration of 100 μg/mL, comparable to standard antioxidants like ascorbic acid .
  • Mechanism : Its antioxidant activity is attributed to the presence of the hydrazone functional group which can donate hydrogen atoms to free radicals.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it could inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance stability and conjugation, critical for optoelectronic applications .
  • Heteroaryl substituents (e.g., phenothiazine, dibenzofuran) improve light-harvesting efficiency in dyes .

Photophysical and Optoelectronic Properties

Comparative photophysical data for dye-sensitized solar cell (DSSC) applications:

Compound Molar Extinction Coefficient (M⁻¹cm⁻¹) IPCE (%) Application Efficiency Reference
PFCH 21,448 64% High charge transfer
BFCH 20,796 58% Moderate efficiency
Target Compound Not reported Not tested Likely lower due to lack of extended conjugation -

Insights :

  • PFCH outperforms BFCH due to phenothiazine’s electron-rich nature, enhancing intramolecular charge transfer .
  • The 4-chlorophenyl group in the target compound lacks π-conjugated systems, limiting its utility in DSSCs compared to PFCH/BFCH .

Antitumor Activity

Compound Structure IC₅₀ (µM) Cell Line Reference
Compound 13 (Biphenyl derivative) Biphenyl-ethylidene 1.2 HepG2, HCT-116
N'-[(5-Chloro-3-methyl-1-phenyl-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide Pyrazole 8.5 MCF-7
Target Compound 4-Chlorophenyl Not tested - -

Findings :

  • Biphenyl derivatives (e.g., compound 13) show superior antitumor activity (IC₅₀ 1.2 µM) due to enhanced lipophilicity and cell penetration .
  • Pyrazole-based analogs exhibit moderate activity, suggesting chloro-substituents alone are insufficient for potency .

Antimicrobial Activity

Compound Structure MIC (µg/mL) Pathogen Reference
Compound 34 (Pyrazine-carbohydrazide) 4-Bromophenyl-pyrazole 0.78 Mycobacterium tuberculosis
N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide Quinoline 6.25 Candida albicans
Target Compound 4-Chlorophenyl Not tested - -

Q & A

Q. What are the optimal synthetic routes for N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide, and how is the product characterized?

The compound is synthesized via condensation of 2-cyanoacetohydrazide with 4-chlorobenzaldehyde in ethanol under reflux. Key steps include:

  • Reaction Conditions : Stirring equimolar reactants (0.5 mmol each) in ethanol with catalytic acetic acid for 5–18 hours.
  • Purification : Recrystallization from methanol yields the product (69–91%) as a white solid .
  • Characterization :
    • IR Spectroscopy : Peaks at 2258 cm⁻¹ (C≡N), 1673 cm⁻¹ (C=O), and 3185 cm⁻¹ (N-H) confirm functional groups .
    • 1H NMR : Signals at δ 8.16 ppm (=CH), δ 7.48–7.99 ppm (aromatic protons), and δ 11.82 ppm (N-H) validate the structure .
    • Mass Spectrometry : Molecular ion peak at m/z 221 (M⁺) .

Q. How does the compound participate in Knoevenagel condensation or cyclization reactions?

The active methylene group (-CH₂CN) enables reactivity with aldehydes/ketones. For example:

  • Cyclization with Acetyl Acetone : Forms pyrazolo-pyridone derivatives under reflux in dioxane .
  • Condensation with Aromatic Aldehydes : Produces benzylidene derivatives, confirmed by disappearance of methylene protons in 1H NMR (e.g., δ 9.21 ppm for N=CH) .

Q. What analytical techniques are critical for distinguishing between geometric isomers (E/Z) of this compound?

  • 1H NMR : Chemical shifts of the hydrazone proton (=CH) vary based on stereochemistry (e.g., δ 8.16 ppm for E-isomer) .
  • IR Spectroscopy : Differences in hydrogen bonding (N-H stretching) may indicate isomerization .
  • X-ray Crystallography : Resolves spatial arrangement (not directly reported but referenced for analogous hydrazides) .

Advanced Research Questions

Q. How does this compound perform in photophysical applications (e.g., dye-sensitized solar cells)?

Analogous cyanoacetohydrazide dyes exhibit:

  • High Molar Extinction Coefficients : ~20,000–21,000 M⁻¹cm⁻¹, ideal for light harvesting .
  • IPCE Efficiency : Up to 64% in DSSCs, linked to electron transfer from donor (phenothiazine) to acceptor (cyanoacetohydrazide) .
  • DFT Studies : Reveal extended π-conjugation and charge-transfer transitions, critical for optimizing optoelectronic properties .

Q. What methodologies are used to evaluate its potential as a metalloproteinase (MMP) inhibitor or anticancer agent?

  • Molecular Docking : Simulates binding interactions with MMP-10 active sites, guided by triazine-based scaffolds .
  • Biological Assays : Antimicrobial testing via agar diffusion (e.g., against S. aureus and E. coli) using derivatives like pyrazolo-pyridones .
  • Ferroptosis Induction : Assessed via lipid peroxidation assays in cancer cell lines .

Q. How are computational tools (e.g., DFT, MD simulations) applied to study its reactivity and stability?

  • DFT Calculations : Optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational changes in aqueous/organic media .
  • QSAR Modeling : Correlates substituent effects (e.g., 4-Cl vs. 3-Cl) with biological activity .

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